molecular formula C13H12ClNO3 B2910407 Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate CAS No. 1803595-38-1

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate

Cat. No.: B2910407
CAS No.: 1803595-38-1
M. Wt: 265.69
InChI Key: OCUQLCSWRBFRAG-UHFFFAOYSA-N
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Description

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chlorophenyl group, an ethyl group, and a carboxylate ester group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes cyclization to form the oxazole ring, followed by esterification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole compounds.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylate
  • Methyl 3-(2-fluorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate
  • Methyl 3-(2-methylphenyl)-5-ethyl-1,2-oxazole-4-carboxylate

Uniqueness

Methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the oxazole ring with the chlorophenyl group may enhance its pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)-5-ethyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-10-11(13(16)17-2)12(15-18-10)8-6-4-5-7-9(8)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUQLCSWRBFRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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